An In-depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid
An In-depth Technical Guide to 3-(m-Methoxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(m-Methoxyphenyl)propionic acid, including its chemical and physical properties, detailed experimental protocols for its synthesis and biological activity assessment, and a visualization of its role in relevant biological pathways.
Core Properties and Identification
3-(m-Methoxyphenyl)propionic acid, also known as 3-Methoxyhydrocinnamic acid, is a carboxylic acid and a member of the methoxybenzene family. It is recognized as a human metabolite and has garnered interest in pharmaceutical research for its potential anti-inflammatory properties.
CAS Number: 10516-71-9[1][2][3][4]
Physicochemical Properties
The key physicochemical properties of 3-(m-Methoxyphenyl)propionic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4] |
| Molecular Weight | 180.20 g/mol | [1][2][4] |
| Melting Point | 43-45 °C | [3][4] |
| Boiling Point (Predicted) | 318.1 ± 17.0 °C | [3] |
| Density (Predicted) | 1.144 ± 0.06 g/cm³ | [3] |
| pKa | 4.654 (at 25°C) | [3] |
| Appearance | White to light yellow solid | [3] |
| Solubility | Soluble in water and DMSO. | [1][3] |
Spectroscopic and Computational Data
| Identifier | Value | Source |
| IUPAC Name | 3-(3-methoxyphenyl)propanoic acid | [2] |
| SMILES | COc1cccc(CCC(O)=O)c1 | [4] |
| InChI | 1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | [2][3][4] |
| InChIKey | BJJQJLOZWBZEGA-UHFFFAOYSA-N | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-(m-Methoxyphenyl)propionic acid and a representative protocol for assessing its biological activity as a cyclooxygenase inhibitor.
Synthesis of 3-(m-Methoxyphenyl)propionic Acid
A common method for the synthesis of 3-(m-Methoxyphenyl)propionic acid is through the catalytic reduction of 3-Methoxycinnamic acid.
Reaction: Catalytic hydrogenation of 3-Methoxycinnamic acid.
Reagents and Materials:
-
3-Methoxycinnamic acid
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas (balloon)
-
Ethyl acetate
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve 3-Methoxycinnamic acid (e.g., 3.56 g, 19.98 mmol) in methanol (100 mL) in a suitable reaction flask.
-
Add 10% Pd/C catalyst (e.g., 0.44 g) to the solution.
-
Stir the mixture under a hydrogen atmosphere (provided by a balloon) at room temperature for 12 hours.
-
Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.
-
Wash the diatomaceous earth pad with ethyl acetate (3 x 30 mL).
-
Combine the filtrates and remove the solvents (methanol and ethyl acetate) by evaporation under reduced pressure to yield 3-(m-Methoxyphenyl)propionic acid.
-
The final product can be characterized by ¹H and ¹³C NMR spectroscopy.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of 3-(m-Methoxyphenyl)propionic acid.
Cyclooxygenase-2 (COX-2) Inhibition Assay
As a non-steroidal anti-inflammatory drug (NSAID), 3-(m-Methoxyphenyl)propionic acid is expected to inhibit cyclooxygenase enzymes. The following is a representative protocol for a COX-2 inhibitor screening assay.
Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme. The PGH2 is then reduced to prostaglandin F2α (PGF2α), which is quantified by enzyme immunoassay (EIA).
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
3-(m-Methoxyphenyl)propionic acid (test inhibitor)
-
Stannous chloride (SnCl₂) solution
-
PGF2α ELISA kit
Procedure:
-
Prepare the COX-2 enzyme solution in the reaction buffer containing heme.
-
Add the test inhibitor, 3-(m-Methoxyphenyl)propionic acid (dissolved in a suitable solvent like DMSO), to the enzyme solution. Include a control with only the solvent.
-
Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stannous chloride solution, which also reduces the PGH2 product to PGF2α.
-
Quantify the amount of PGF2α produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition by comparing the PGF2α concentration in the samples with the test inhibitor to the solvent control.
Experimental Workflow for COX-2 Inhibition Assay:
Caption: Workflow for a representative COX-2 inhibition assay.
Biological Activity and Signaling Pathway
3-(m-Methoxyphenyl)propionic acid is reported to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of prostaglandin synthesis.
Prostaglandins are lipid compounds that are involved in physiological processes such as inflammation, pain, and fever. Their synthesis is initiated from arachidonic acid, which is released from the cell membrane phospholipids. The key enzymes in this pathway are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammation. NSAIDs exert their anti-inflammatory effects by inhibiting these COX enzymes, thereby reducing the production of prostaglandins.
Prostaglandin Synthesis Pathway and Inhibition by 3-(m-Methoxyphenyl)propionic acid:
Caption: Inhibition of the prostaglandin synthesis pathway by 3-(m-Methoxyphenyl)propionic acid.
